molecular formula C23H23ClN2O2 B3000472 (E)-6-chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-2H-chromen-2-one CAS No. 900281-49-4

(E)-6-chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-2H-chromen-2-one

Cat. No. B3000472
CAS RN: 900281-49-4
M. Wt: 394.9
InChI Key: CMACBJTUPNMQRW-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-6-chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-2H-chromen-2-one, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in B cell receptor signaling and plays a critical role in the development and progression of B cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various B cell malignancies.

Scientific Research Applications

Anticholinesterase Activity

Compounds with structures similar to "(E)-6-chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-2H-chromen-2-one" have been synthesized and evaluated for their anticholinesterase activity. For instance, 3-{[4-methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones showed inhibitory activity against butyrylcholinesterase, indicating potential therapeutic applications in treating diseases like Alzheimer's (Filippova et al., 2019).

Synthetic Methodology and Chemical Reactivity

The stereoselective synthesis of 1-benzhydryl-4-cinnamylpiperazines, including the (E)- and (Z)-isomers, through the Wittig reaction has been reported, showcasing the compound's significance in synthetic organic chemistry and providing a foundation for further pharmaceutical research (Shivprakash & Reddy, 2014).

Antimicrobial Activity

Novel 2H-Chromene derivatives bearing phenylthiazolidinones were synthesized and exhibited remarkable antimicrobial activity against different classes of bacteria and fungus, demonstrating the compound's potential in developing new antimicrobial agents (El Azab, Youssef, & Amin, 2014).

Antifungal and Antibacterial Properties

6-Chloro-3-((2-oxo-5-phenylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-one and its derivatives were synthesized and showed promising antibacterial and antifungal activities, indicating their potential in addressing microbial resistance issues (Ramadan & El‐Helw, 2018).

Positive Inotropic Evaluation

Compounds structurally related to "(E)-6-chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-2H-chromen-2-one" have been evaluated for their positive inotropic activity, demonstrating potential therapeutic applications in cardiovascular diseases (Wu et al., 2012).

properties

IUPAC Name

6-chloro-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O2/c24-20-8-9-22-21(16-20)19(15-23(27)28-22)17-26-13-11-25(12-14-26)10-4-7-18-5-2-1-3-6-18/h1-9,15-16H,10-14,17H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMACBJTUPNMQRW-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC(=O)OC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC(=O)OC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6-chloro-4-((4-cinnamylpiperazin-1-yl)methyl)-2H-chromen-2-one

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